molecular formula C13H26BN B1333477 Benzyltriethylammonium borohydride CAS No. 85874-45-9

Benzyltriethylammonium borohydride

Cat. No. B1333477
CAS RN: 85874-45-9
M. Wt: 207.17 g/mol
InChI Key: HUUOUMWSARGLNU-UHFFFAOYSA-N
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Description

Benzyltriethylammonium borohydride (C13H22BN) is a compound with a molecular weight of 203.13 g/mol . It is used as a biochemical reagent in life science related research .

It is used as a reducing agent in the synthesis of various compounds .


Molecular Structure Analysis

The molecular formula of Benzyltriethylammonium borohydride is C13H22BN . The InChI string representation of its structure is InChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1 .


Chemical Reactions Analysis

Benzyltriethylammonium borohydride is used in phase-transfer catalysis (PTC) to catalyze polycondensation reactions to form high molecular weight polymers under bi-phasic conditions . It is also used in the reduction of oximes to hydroxylamines .


Physical And Chemical Properties Analysis

Benzyltriethylammonium borohydride is a solid at 20 degrees Celsius . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 203.1845299 g/mol . The topological polar surface area is 0 Ų .

Safety And Hazards

Benzyltriethylammonium borohydride is considered hazardous. It releases flammable gases when in contact with water . It causes severe skin burns and eye damage . It is harmful to aquatic life .

Future Directions

Benzyltriethylammonium borohydride could be used in the development of direct borohydride fuel cells (DBFC), which convert chemical energy stored in borohydride ion directly into electricity . This represents a potential future direction for research involving this compound .

Relevant Papers One relevant paper discusses the use of Benzyltriethylammonium borohydride in the reduction of oximes to hydroxylamines . Another paper discusses the use of Benzyltriethylammonium borohydride as a reducing agent in the synthesis of various compounds .

properties

InChI

InChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWCEJYXHFBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].CC[N+](CC)(CC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltriethylammonium borohydride

CAS RN

85874-45-9
Record name Benzyltriethylammonium Borohydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyltriethylammonium borohydride
Reactant of Route 2
Benzyltriethylammonium borohydride
Reactant of Route 3
Benzyltriethylammonium borohydride
Reactant of Route 4
Benzyltriethylammonium borohydride
Reactant of Route 5
Benzyltriethylammonium borohydride
Reactant of Route 6
Benzyltriethylammonium borohydride

Citations

For This Compound
40
Citations
S Baskaran, V Gupta, N Chidambaram… - Journal of the …, 1989 - pubs.rsc.org
A combination of benzyltriethylammonium borohydride and chlorotrimethylsilane (1:1) in dichloromethane at 0 C has been found to be a convenient reagent system for the conversion of …
Number of citations: 5 pubs.rsc.org
J Das, S Chandrasekaran - Synthetic Communications, 1990 - Taylor & Francis
… A combination of benzyltriethylammonium borohydride and chlorotrimethylsilane (1:l) in … To a stirred solution of benzyltriethylammonium borohydride (4 mmol) in dichloromethane (…
Number of citations: 20 www.tandfonline.com
M Gopalakrishnan, T Anandabaskaran… - Mendeleev …, 2006 - infona.pl
Phase-transfer catalysis for the synthesis of hydroxylamines from oximes using benzyltriethylammonium borohydride in methanol and under solid-phase conditions …
Number of citations: 3 www.infona.pl
S Baskaran, N Chidambaram, N Narasimhan… - Tetrahedron letters, 1992 - Elsevier
Benzyltriethylammonium borohydride-chlorotrimethylsilane reagent system has been found to effect a novel and unusual reaction with cyclic and cyclic enol ethers 1 to give exclusively …
Number of citations: 6 www.sciencedirect.com
S Narasimhan, S Swarnalakshmi… - Synthetic …, 2000 - Taylor & Francis
… In a preparative study a number of carboxylic acids were reduced to the corresponding alcohols by both tetrabutylammonium borohydride and benzyltriethylammonium borohydride in …
Number of citations: 5 www.tandfonline.com
KS Ravikumar, S Chandrasekaran - The Journal of Organic …, 1996 - ACS Publications
… Diisopropoxytitanium(III) tetrahydroborate, ( i PrO) 2 TiBH 4 ), generated in situ in dichloromethane from diisopropoxytitanium dichloride and benzyltriethylammonium borohydride in a 1:…
Number of citations: 27 pubs.acs.org
KS Ravikumar, S Chandrasekaran - Synthesis, 1994 - researchgate.net
… when the dinitrate 1 was allowed to react with diisopropoxytitanium(III) tetrahydroborate (4), derived from diisopropoxytitanium dichloride" and benzyltriethylammonium borohydride in …
Number of citations: 9 www.researchgate.net
KS Ravikumar, S Baskaran… - The Journal of Organic …, 1993 - ACS Publications
… Diisopropoxytitanium (III) tetrahydroborate formed by the reaction of diisopropoxytitanium dichloride and benzyltriethylammonium borohydride (1:2) reacts with a variety of a,¿-…
Number of citations: 35 pubs.acs.org
NG Ramesh, KK Balasubramanian - Tetrahedron, 1995 - Elsevier
A simple and convenient method for the synthesis of aryl-3,4,6-tri-O-benzyl-2-deoxy-2-methylene-hexopyranosides 5,6 and 7, glycosides which are not accessible by the conventional …
Number of citations: 43 www.sciencedirect.com
VR Uchil, M Gund, A Satyam - Synthetic communications, 2006 - Taylor & Francis
… of carboxylic acids with benzyltriethylammonium borohydride‐chlorotrimethylsilane. Synth. … acids to alcohols using benzyltriethylammonium borohydride–chlorotrimethylsilane, see …
Number of citations: 3 www.tandfonline.com

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